4'-[(tert-Butoxycarbonyl)amino][1,1'-biphenyl]-3-carboxylic acid is a chemical compound notable for its biphenyl structure, which incorporates a tert-butoxycarbonyl protecting group on the amino group and a carboxylic acid functional group at the 3' position. This compound is significant in organic synthesis and medicinal chemistry due to its unique structural features that allow for selective reactions and potential biological activities.
This compound can be sourced from various chemical suppliers and databases, including BenchChem, PubChem, and EPA's DSSTox database. Its CAS number is 904086-01-7, which helps in identifying it across different platforms.
4'-[(tert-Butoxycarbonyl)amino][1,1'-biphenyl]-3-carboxylic acid is classified under the category of amino acids and derivatives, specifically as an amino acid with a biphenyl moiety. Its structure allows it to participate in various chemical reactions typical of carboxylic acids and amines.
The synthesis of 4'-[(tert-Butoxycarbonyl)amino][1,1'-biphenyl]-3-carboxylic acid typically involves several steps:
The molecular formula for 4'-[(tert-Butoxycarbonyl)amino][1,1'-biphenyl]-3-carboxylic acid is , with a molecular weight of approximately 313.35 g/mol. The structure consists of:
The compound's structural identifiers include:
CC(C)(C(=O)N(C(=O)C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)N(C(=O)C3=CC=C(C=C3)C4=CC=CC=C4))
InChI=1S/C18H19NO4/c1-18(2,3)22-17(21)16-12-11-15(13-9-7-5-8-14(13)16)19-20(21)10-6-4-7/h5-12H,19H2,1-4H3,(H,20,21)/t17-/m0/s1
The compound can participate in several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for this compound primarily involves its reactivity as an amino acid derivative:
The stability and reactivity are influenced by the tert-butoxycarbonyl protecting group, which can be removed under acidic conditions to reveal the free amino group for further reactions.
The physical properties of 4'-[(tert-Butoxycarbonyl)amino][1,1'-biphenyl]-3-carboxylic acid include:
Relevant chemical properties include:
4'-[(tert-Butoxycarbonyl)amino][1,1'-biphenyl]-3-carboxylic acid finds applications in:
The Boc group serves as a critical temporary protector for amines during multi-step syntheses. For biphenyl systems, its introduction requires strategies that avoid ring functionalization side reactions:
Table 1: Boc-Protected Carboxylic Acid Derivatives
Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) |
---|---|---|---|
4'-[(tert-Butoxycarbonyl)amino][1,1'-biphenyl]-3-carboxylic acid | 927801-51-2 | C₁₈H₁₉NO₄ | 313.35 |
(2R,4S)-5-(Biphenyl-4-yl)-4-[(tert-butoxycarbonyl)amino]-2-methylpentanoic acid | 1012341-50-2 | C₂₃H₂₉NO₄ | 383.48 |
4-tert-Butoxycarbonylamino-4-carbamoylbutyric acid (Boc-Glu-NH₂) | 18800-74-3 | C₁₀H₁₈N₂O₅ | 246.26 |
The biphenyl scaffold is typically constructed via transition-metal-catalyzed cross-coupling:
Table 2: Cross-Coupling Method Comparison
Method | Catalyst System | Yield Range | Key Limitation |
---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄/K₂CO₃ | 75–92% | Boronic acid purification |
Ullmann | CuI/1,10-phenanthroline | 50–78% | Low regioselectivity |
Kumada | NiCl₂(dppf)/THF | 65–85% | Incompatible with free -COOH |
Installing the carboxylic acid and amino groups after biphenyl assembly requires directing groups (DGs) to override inherent electronic biases:
Maximizing yield and purity demands precise reaction condition control:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: